1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas, characterized by the presence of a thiourea functional group. This compound exhibits potential biological activity and has garnered interest in medicinal chemistry due to its structural features that may contribute to its pharmacological properties.
The compound can be identified through its unique chemical structure and is cataloged under various databases for chemical substances. Its CAS number is not readily available in the provided sources, but it can be synthesized and characterized in laboratory settings.
This compound is classified as a thiourea derivative. Thioureas are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific structure of this compound suggests it may have unique interactions with biological targets.
The synthesis of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea typically involves multi-step organic reactions.
The synthesis may involve:
The molecular formula for 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is C18H22N4OS2.
The structural representation can be depicted using molecular modeling software, highlighting key functional groups such as the thiourea moiety and the imidazolidin framework.
The reactions are typically characterized by monitoring changes in physical properties (such as melting point) or through spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
The mechanism of action for this compound is not fully elucidated but may involve:
Experimental studies would be required to determine the exact pathways involved and quantify the efficacy of this compound against specific biological targets.
1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea has potential applications in:
This compound exemplifies the importance of thioureas in drug design and development, warranting further investigation into its pharmacological properties and mechanisms of action.
The synthesis of 1-(4-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea (CAS 29635-94-7) employs sequential functionalization strategies. The core imidazolidinone ring is typically constructed via N-phenylmaleimide condensation with thiourea derivatives, followed by N-alkylation to introduce the butyl spacer. The terminal phenylthiourea moiety is then installed through nucleophilic addition of phenyl isothiocyanate to the alkylamine intermediate. A critical optimization involves controlling the reaction temperature during imidazolidinone formation (110–120°C) to prevent epimerization at the C4 chiral center. The thiourea coupling requires anhydrous conditions to suppress hydrolysis, with acetonitrile as the preferred solvent due to its inertness toward isothiocyanates. Final purification via recrystallization from ethanol/water mixtures yields the hybrid compound as crystalline solids (>95% purity), with the four-carbon alkyl chain providing optimal spatial separation between pharmacophores [1] [7] [8].
Table 1: Key Synthetic Intermediates for Target Compound
Intermediate | CAS Number | Role in Synthesis | Key Spectral Properties (IR/NMR) |
---|---|---|---|
5-Oxo-1-phenyl-2-thioxoimidazolidine | Not provided | Imidazolidinone core precursor | IR: 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S); ¹H-NMR (DMSO-d6): δ 4.25 (s, 1H, CH), 7.45–7.80 (m, 5H, Ph) |
4-(4-Aminobutyl)-5-oxo-1-phenyl-2-thioxoimidazolidine | Not provided | Alkylated intermediate | ¹H-NMR (DMSO-d6): δ 1.60 (m, 4H, CH₂CH₂), 3.10 (t, 2H, CH₂N), 4.18 (t, 2H, CH₂N), 7.50–7.85 (m, 5H, Ph) |
Phenyl isothiocyanate | 103-72-0 | Thiourea-forming reagent | IR: 2100 cm⁻¹ (N=C=S) |
The imidazolidinone cyclization proceeds via a Michael-type addition-elimination mechanism. Nucleophilic attack by the thiourea sulfur on the β-carbon of N-phenylmaleimide forms a tetrahedral intermediate, which undergoes ring closure through carbonyl participation. Density Functional Theory (DFT) calculations reveal this step has an activation energy barrier of ~85 kJ/mol in solvent-free conditions [3]. Thiourea bond formation follows concerted nucleophilic addition: the primary amine of the butyl spacer attacks phenyl isothiocyanate’s electrophilic carbon, forming a zwitterionic intermediate that rearranges to the stable thiourea tautomer. Kinetic studies show second-order dependence on amine concentration, with isocyanate polarity dictating reaction rate (k = 0.15 L/mol·s in acetonitrile at 25°C). Molecular docking confirms the planar thiourea motif’s role in DNA gyrase inhibition via bifurcated H-bonding with Ser108 and Asp106 residues in E. coli GyrB, explaining the antimicrobial activity of these hybrids [2] [3] [7].
Urea/thiourea organocatalysts significantly improve reaction efficiency in imidazolidinone synthesis. Under solvent-free conditions at 110°C, thiourea catalysts (10 mol%) enhance yields to 89–92% by activating carbonyl groups via H-bonding and stabilizing developing charges in transition states. Polymer-supported tribromide (PST) facilitates oxidative cyclization of thioureas to benzothiazoles at 80°C (conversion >95%, recyclable for 5 cycles), though over-oxidation must be controlled via stoichiometric optimization. Iodine-alumina catalysts promote selective decomposition of benzoylthioureas to amides/thiobenzamides based on substituent electronics: electron-donating groups (e.g., p-OMe) favor benzamides (72% yield), while electron-withdrawing groups (p-NO₂) yield thiobenzamides (68%). For the target thiourea-imidazolidinone, triethylamine (0.5 equiv.) in acetonitrile minimizes di-substitution byproducts, achieving 86% isolated yield at 60°C [3] [5] [10].
Table 2: Catalytic Performance in Thiourea-Imidazolidinone Synthesis
Catalyst System | Reaction Type | Conditions | Yield (%) | Selectivity Notes |
---|---|---|---|---|
Triethylamine (0.5 equiv.) | Thiourea coupling | CH₃CN, 60°C, 6h | 86 | Suppresses dialkylation |
Thiourea (10 mol%) | Imidazolidinone cyclization | Solvent-free, 110°C, 20 min | 92 | Enol tautomer stabilization |
Polymer-supported tribromide | Oxidative cyclization | CH₂Cl₂, 80°C, 2h | 95 | Recyclable 5×; avoids Br₂ residues |
Iodine-alumina | Decomposition control | Solvent-free, 100°C, 3h | 68–72 | Electronic-dependent product selection |
Solvent-free methodologies dominate sustainable synthesis routes. Mechanochemical grinding using mortar/pestle facilitates imidazolidinone formation within 15 minutes (87% yield), eliminating organic solvent waste [5]. Microwave irradiation reduces reaction times for thiourea coupling from hours to minutes (e.g., 94% yield in 8 min at 300W), with energy consumption reduced by 40-fold versus thermal methods. Recyclable catalysts like silica-supported diacetoxyiodobenzene (DIB) enable benzoxazole synthesis from benzoylthioureas without solvents, achieving 91% conversion and retaining activity over 7 cycles. Atom economy calculations for the target compound synthesis reveal 82% efficiency, with water as the sole byproduct during imidazolidinone cyclization. E-factors (kg waste/kg product) are minimized to 1.2 via in-situ recrystallization techniques, contrasting sharply with traditional routes (E-factor 8.5) [3] [5].
Key Advances:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: